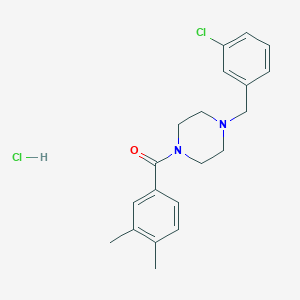![molecular formula C12H6N2O5 B6010918 2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_](/img/structure/B6010918.png)
2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_, also known as NBQX-d1, is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of NBQX, a well-known competitive antagonist of the ionotropic glutamate receptor.
作用機序
2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_ acts as a competitive antagonist of the ionotropic glutamate receptor, which is a type of receptor that responds to the binding of glutamate. By blocking the activity of these receptors, 2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_ can inhibit the excitatory effects of glutamate and prevent the overstimulation of neurons. This mechanism of action has been shown to be effective in reducing the severity of seizures and protecting against excitotoxicity in various animal models.
Biochemical and Physiological Effects:
2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_ has been shown to have a number of biochemical and physiological effects in various biological systems. In addition to its ability to block glutamate receptors, 2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_ has been shown to modulate the activity of other neurotransmitter systems, including GABA and dopamine. It has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_ in lab experiments is its specificity for glutamate receptors. By selectively blocking the activity of these receptors, 2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_ can provide valuable insights into the role of glutamate in various biological systems. However, one limitation of using 2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_ is its potential for off-target effects. Like any chemical compound, 2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_ can interact with other molecules in the biological system, which may lead to unintended effects.
将来の方向性
There are a number of future directions for research involving 2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_. One area of interest is the development of new derivatives of 2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_ that may have improved pharmacological properties. Another area of interest is the use of 2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_ in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, 2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_ may have potential as a therapeutic agent for the treatment of epilepsy and other neurological disorders that involve excessive glutamate activity.
Conclusion:
In conclusion, 2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_ is a valuable tool for scientific research, particularly in the study of glutamate receptors and their role in various biological systems. Its specificity for glutamate receptors and ability to block their activity make it a valuable tool for investigating the function and regulation of these receptors. While there are limitations to its use, 2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_ has the potential to contribute to our understanding of a wide range of neurological and physiological processes.
合成法
2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_ can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the use of deuterium, a stable isotope of hydrogen, which is incorporated into the final product. The deuterium-labeled 2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_ can be used in experiments to track the distribution and metabolism of the compound in biological systems.
科学的研究の応用
2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_ has been used extensively in scientific research to study the function and regulation of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in a wide range of physiological processes, including learning, memory, and synaptic plasticity. 2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_ has been shown to block the activity of glutamate receptors, thereby providing a valuable tool for investigating the role of these receptors in various biological systems.
特性
IUPAC Name |
2-deuteriooxy-6-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O5/c15-11-7-3-1-2-6-9(14(18)19)5-4-8(10(6)7)12(16)13(11)17/h1-5,17H/i17D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEABBDUXRVQIQY-OKWSDYJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]ON1C(=O)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(tetrahydro-2-furanylcarbonyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B6010854.png)
![ethyl 3-(2-phenoxyethyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6010855.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B6010860.png)
![N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6010868.png)
![4-(2-isopropoxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6010890.png)
![1-[2-(4-methoxyphenyl)ethyl]-4-[(3-pyridinylmethyl)amino]-2-pyrrolidinone](/img/structure/B6010899.png)
![3-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6010913.png)
![methyl N-{4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}-N-methylglycinate](/img/structure/B6010916.png)
![5-[({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6010926.png)
![4-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-5-carboxamide](/img/structure/B6010927.png)
![4-[1-hydroxy-2-(4-phenyl-4H-1,2,4-triazol-3-yl)vinyl]-1,3-benzenediol](/img/structure/B6010928.png)
![2-{3-[2-(3,4-dimethoxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6010929.png)
![2-[1-(butylamino)butylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6010936.png)